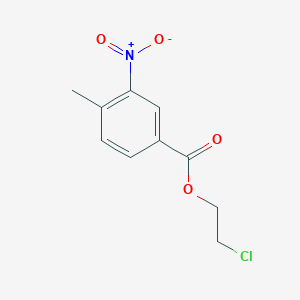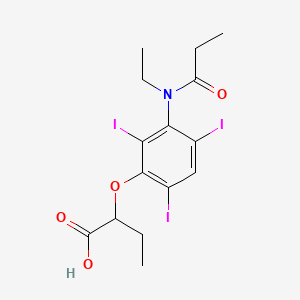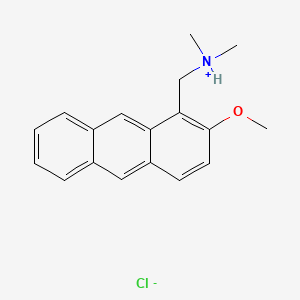
2-Chloroethyl 3-nitro-p-toluate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl 3-nitro-p-toluate is a chemical compound with the molecular formula C10H10ClNO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group and a nitro group attached to a toluate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3-nitro-p-toluate typically involves the esterification of 3-nitro-p-toluic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反应分析
Types of Reactions
2-Chloroethyl 3-nitro-p-toluate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The toluate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reagents such as hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: 2-Chloroethyl 3-amino-p-toluate.
Oxidation Reactions: Oxidized derivatives of the toluate moiety.
科学研究应用
2-Chloroethyl 3-nitro-p-toluate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloroethyl 3-nitro-p-toluate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting cellular pathways and processes.
相似化合物的比较
2-Chloroethyl 3-nitro-p-toluate can be compared with other similar compounds, such as:
2-Chloroethyl 4-nitrobenzoate: Similar structure but with a different position of the nitro group.
2-Chloroethyl 3-nitrobenzoate: Lacks the methyl group present in this compound.
2-Chloroethyl 3-amino-p-toluate: A reduced form of this compound with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
59383-11-8 |
|---|---|
分子式 |
C10H10ClNO4 |
分子量 |
243.64 g/mol |
IUPAC 名称 |
2-chloroethyl 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-7-2-3-8(6-9(7)12(14)15)10(13)16-5-4-11/h2-3,6H,4-5H2,1H3 |
InChI 键 |
FHTNGTPVGWEJPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)OCCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)



![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)


![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)






